2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((2-phenyl-2-(trimethylsilyl)ethoxy)carbonyl)-1,4-diazepan-2-YL)acetic acid
Description
The compound 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((2-phenyl-2-(trimethylsilyl)ethoxy)carbonyl)-1,4-diazepan-2-YL)acetic acid is a synthetic derivative featuring a 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms) modified with two protective groups:
- Fmoc (9-fluorenylmethoxycarbonyl): A photolabile protecting group widely used in peptide synthesis for temporary amine protection .
- 2-Phenyl-2-(trimethylsilyl)ethoxycarbonyl (TMS-ethyl phenyl carbonate): A sterically hindered carbonate group, likely employed for orthogonal protection of secondary amines or alcohols .
The acetic acid moiety enhances solubility and facilitates conjugation to solid-phase resins or biomolecules. While specific data on this compound (e.g., CAS number, molecular weight) are unavailable in the provided evidence, its structural features suggest applications in drug discovery, bioconjugation, or combinatorial chemistry.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-phenyl-2-trimethylsilylethoxy)carbonyl-1,4-diazepan-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N2O6Si/c1-43(2,3)31(24-12-5-4-6-13-24)23-42-33(39)35-18-11-19-36(25(21-35)20-32(37)38)34(40)41-22-30-28-16-9-7-14-26(28)27-15-8-10-17-29(27)30/h4-10,12-17,25,30-31H,11,18-23H2,1-3H3,(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGABJWHMKOGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(COC(=O)N1CCCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N2O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((2-phenyl-2-(trimethylsilyl)ethoxy)carbonyl)-1,4-diazepan-2-YL)acetic acid is a complex organic molecule with potential biological activity. Its structure suggests possible interactions with biological systems, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 698.912 g/mol. The presence of functional groups such as methoxycarbonyl and diazepan suggests that it may exhibit diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of diazepan compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Properties : Some analogs have shown promising results in inhibiting bacterial growth, suggesting potential use as antimicrobial agents.
- Neuroprotective Effects : There is emerging evidence that compounds similar to this structure may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular function.
Case Study 1: Anticancer Activity
A study conducted on a series of diazepan derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis through the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within a range that suggests potential for further development as an antibiotic agent.
Data Tables
Scientific Research Applications
Peptide Synthesis
The compound serves as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group is widely utilized for its stability under various reaction conditions and ease of removal. This allows for selective deprotection during the synthesis of peptides, facilitating the formation of complex structures essential in drug development .
Drug Development
The structural features of this compound make it a candidate for the development of novel therapeutic agents. Its ability to modulate biological activity through structural modifications can lead to the discovery of new drugs targeting specific diseases, particularly in oncology and neurology .
Bioconjugation
Due to its reactive functional groups, this compound can be employed in bioconjugation strategies where it can be linked to biomolecules such as proteins or nucleic acids. This application is crucial in the development of targeted therapies and diagnostics, enhancing the specificity and efficacy of therapeutic agents .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The target compound is compared to analogs with Fmoc-protected heterocycles and carboxylic acid functionalities (Table 1). Key differences include:
Table 1: Structural and Molecular Comparison
Key Observations :
Physicochemical Properties
- Solubility : The acetic acid moiety in all compounds improves aqueous solubility, critical for biochemical applications .
- Stability : Fmoc is labile under basic conditions (e.g., piperidine), while TMS-ethyl phenyl carbonate may require fluoride ions for deprotection, enabling orthogonal synthesis strategies .
Preparation Methods
Protection of Amine Groups
The compound requires sequential protection of the primary (N1) and secondary (N4) amines of 1,4-diazepane-2-acetic acid (Figure 1):
Coupling Reagents and Solvents
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Fmoc-OSu: Reacts with primary amines in acetonitrile/water mixtures (pH 8–9) at 0–25°C.
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Teoc-Cl: Requires anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
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Activation: 2-Propanephosphonic acid anhydride (T3P) enhances coupling efficiency for sterically hindered amines.
Stepwise Synthesis Protocols
Method A: Sequential Protection in Solution Phase
Step 1: Fmoc Protection of N1
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Dissolve 1,4-diazepane-2-acetic acid (1.0 eq) in 1:1 acetonitrile/water.
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Add sodium carbonate (2.5 eq) and Fmoc-OSu (1.2 eq) at 0°C.
Step 2: Teoc Protection of N4
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Dissolve Fmoc-protected intermediate (1.0 eq) in anhydrous THF.
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Add Teoc-Cl (1.5 eq) and DIPEA (3.0 eq) at −20°C.
Step 3: Purification
Method B: Solid-Phase Synthesis
Step 1: Wang Resin Functionalization
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Load Fmoc-HSer(TBDMS)-OH onto Wang resin via standard DIC/HOBt coupling.
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Deprotect Fmoc with 20% piperidine/DMF.
Step 2: Diazepane Ring Formation
Step 3: Teoc Protection and Cleavage
Optimization and Challenges
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature (N4 protection) | −20°C → 25°C | Prevents diastereomer formation |
| Solvent (Teoc-Cl) | Anhydrous THF | Minimizes hydrolysis |
| Base (Fmoc-OSu) | Sodium carbonate | Maintains pH 8–9 |
Common Side Reactions
-
Overprotection: Excess Teoc-Cl leads to N1,N4-diprotected byproducts (mitigated by stoichiometric control).
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Racemization: High temperatures during Fmoc deprotection cause epimerization (avoided by using 20% piperidine).
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC (UV 254 nm) | C18, 70:30 MeCN/H2O, 1 mL/min | 98.7% |
| SFC | Chiralpak AD-H, CO2/MeOH | >99% ee |
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves sequential protection of the diazepane core using Fmoc (9-fluorenylmethoxycarbonyl) and trimethylsilyl (TMS)-based groups. A base such as sodium carbonate in dimethylformamide (DMF) is used to activate the Fmoc chloride reaction, ensuring efficient amino group protection . For the TMS-ethoxycarbonyl group, anhydrous conditions and catalysts like 1-hydroxybenzotriazole (HOBt) are critical to minimize side reactions. Purification via silica gel chromatography or reverse-phase HPLC is recommended to isolate the product .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm the positions of Fmoc and TMS-ethoxycarbonyl groups on the diazepane ring. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹ for Fmoc and ~1650 cm⁻¹ for TMS-ethoxycarbonyl). High-resolution mass spectrometry (HRMS) resolves isotopic patterns for structural confirmation .
Q. What are the stability considerations for this compound under laboratory storage conditions?
The compound is sensitive to moisture and acidic/basic conditions, which can cleave the Fmoc or TMS groups. Store at -20°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen atmosphere. Regular stability checks via thin-layer chromatography (TLC) are advised to detect decomposition .
Q. What safety precautions are necessary when handling this compound?
Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of particulates. In case of skin contact, wash immediately with soap and water. Dispose of waste via certified hazardous waste protocols, as the TMS group may release toxic siloxanes upon combustion .
Q. How does this compound function in peptide synthesis applications?
The Fmoc group protects the primary amine during solid-phase peptide synthesis (SPPS), while the TMS-ethoxycarbonyl group offers orthogonal protection for secondary amines. Both groups are cleaved under mild conditions (Fmoc with piperidine, TMS with fluoride ions), enabling selective deprotection for stepwise elongation .
Advanced Questions
Q. How can conflicting NMR data be resolved when characterizing this compound?
Discrepancies in chemical shifts may arise from solvent polarity or residual impurities. Use deuterated chloroform (CDCl₃) for nonpolar environments or deuterated DMSO (DMSO-d₆) to solubilize polar derivatives. Compare experimental shifts with computational predictions (e.g., density functional theory) to validate assignments .
Q. What strategies optimize orthogonal protection in multi-step syntheses involving this compound?
Employ orthogonal protecting groups (e.g., Fmoc for amines, TMS-ethoxycarbonyl for secondary functionalities) to enable sequential deprotection. Use tert-butyloxycarbonyl (Boc) for tertiary amines if additional layers are needed. Monitor reaction progress with LC-MS to ensure selective cleavage .
Q. How do structural modifications (e.g., replacing TMS with alternative silyl groups) affect reactivity and stability?
Substituting TMS with triisopropylsilyl (TIPS) increases steric bulk, slowing hydrolysis but complicating deprotection. Compare kinetic studies using tetra-n-butylammonium fluoride (TBAF) to assess cleavage efficiency. Thermodynamic stability can be modeled via molecular dynamics simulations .
Q. What mechanisms underlie unexpected by-product formation during coupling reactions with this compound?
By-products like diketopiperazines may form due to intramolecular cyclization under basic conditions. Suppress this by using low-temperature (0–4°C) reactions and coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to accelerate amide bond formation .
Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved through derivatization?
Introduce PEG (polyethylene glycol) chains or sulfonate groups to enhance water solubility. Replace the TMS-ethoxycarbonyl group with a biodegradable ester (e.g., p-nitrophenyl) to improve metabolic stability. Assess bioavailability using in vitro Caco-2 cell permeability assays .
Q. What environmental hazards are associated with this compound, and how can they be mitigated?
The TMS group may release persistent siloxanes into ecosystems. Use closed-loop waste systems and adsorbents like activated carbon to capture residues. Follow OECD guidelines for biodegradation testing to evaluate environmental impact .
Q. How does this compound compare to analogous piperazine derivatives in terms of conformational flexibility?
The seven-membered diazepane ring offers greater torsional freedom than six-membered piperazines, potentially enhancing binding to flexible protein targets. Compare conformational landscapes using X-ray crystallography or solution-state NMR relaxation experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
